Cas no 90-99-3 (Chlorodiphenylmethane)

Diphenylchloromethane is a chemical product with molecular formula c13h11cl< Br>
Chlorodiphenylmethane structure
Chlorodiphenylmethane structure
Product Name:Chlorodiphenylmethane
CAS No:90-99-3
Molecular Formula:C13H11Cl
Molecular Weight:202.679442644119
MDL:MFCD00000855
CID:34581
PubChem ID:7035

Chlorodiphenylmethane Properties

Names and Identifiers

    • (Chloromethylene)dibenzene
    • Diphenylmethyl chloride
    • 7-Chloro-1,3-Dihydro-5-(2-Fluorophenyl)-2-Nitromethylene-2H-1,4-Benzodiazepine
    • Benzhydryl chloride
    • alpha-Chlorodiphenylmethane
    • Benzene 1,1'-(chloromethylene)bis
    • Diphenylchloromethane
    • 1,1'-(Chloromethylene)bisbenzene
    • Chlorodiphenylmethane
    • 1,1-DIPHENYLCHLOROMETHANE
    • 1-chloro-1,1-diphenylmethane
    • diphenyl-1-chloromethane
    • Methane,chlorodiphenyl
    • α-Chlorodiphenylmethane
    • 1,1-Diphenylmethyl Chloride
    • Benzene, 1,1'-(chloromethylene)bis-
    • Chloro(diphenyl)methane
    • Methane, chlorodiphenyl-
    • CN9N9AYV4B
    • Chlorodiphenylmethane, 98%
    • ZDVDCDLBOLSVGM-UHFFFAOYSA-N
    • (chlorophenylmethyl)benzene
    • alpha-Chloroditan
    • [Chloro(phenyl)methyl]benzene
    • benzhydrylchloride
    • benzhydryl-chloride
    • diphenylmethylchloride
    • [Chloro(phenyl)methyl]benzene #
    • Benzene,1'-(chloromethylene)bis-
    • diphenyl methylchloride
    • EN300-20926
    • Q-200687
    • AKOS000120659
    • DTXSID10861684
    • NSC76584
    • FT-0622661
    • MFCD00000855
    • F0001-2208
    • EINECS 202-031-7
    • NSC-76584
    • D70178
    • NSC 76584
    • Q27275553
    • 1,1'-(Chloromethylene)bis(benzene)
    • HSDB 2804
    • 90-99-3
    • InChI=1/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13
    • chloro-diphenyl-methane
    • AI3-11230
    • N-(4-FLUOROPHENYL)ANTHRANILICACID
    • AS-11942
    • AM20041357
    • 1-chloro-1, 1-diphenylmethane
    • UNII-CN9N9AYV4B
    • chlor(diphenyl)methan
    • SCHEMBL151375
    • CS-W015490
    • .ALPHA.-CHLORODIPHENYLMETHANE
    • B1078
    • .ALPHA.-CHLORODITAN
    • diphenymethyl chloride
    • a-Chlorodiphenylmethane
    • CHLORODIPHENYLMETHANE [HSDB]
    • 1,1′-(Chloromethylene)bis[benzene] (ACI)
    • Methane, chlorodiphenyl- (6CI, 8CI)
    • 1,1'(Chloromethylene)bisbenzene
    • DB-057236
    • 1,1'-(Chloromethylene)bisbenzene; Benzhydryl Chloride; ChlorodiphenylmethaneDiphenylchloromethane; Diphenylmethyl Chloride; NSC 76584; alpha-Chlorodiphenylmethane
    • Benzene, 1,1'(chloromethylene)bis
    • DTXCID10810571
    • NS00041106
    • alphaChloroditan
    • MDL: MFCD00000855
    • InChIKey: ZDVDCDLBOLSVGM-UHFFFAOYSA-N
    • Inchi: 1S/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
    • SMILES: ClC(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 607925

Computed Properties

  • Exact Mass: 202.05500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 202.055
  • Heavy Atom Count: 14
  • Complexity: 137
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.9
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 0

Experimental Properties

  • LogP: 4.01480
  • PSA: 0.00000
  • Refractive Index: n20/D 1.595(lit.)
  • Water Partition Coefficient: Slightly soluble
  • Boiling Point: 140 °C/3 mmHg(lit.)
  • Melting Point: 15-17 °C (lit.)
  • Flash Point: Fahrenheit: 233.6 ° f < br / > Celsius: 112 ° C < br / >
  • Color/Form: Transparent colorless to yellow liquid
  • Density: 1.14 g/mL at 25 °C(lit.)

Chlorodiphenylmethane Security Information

  • Symbol: GHS07
  • WGK Germany:3
  • Safety Term:8
  • Safety Instruction: S26-S36-S24/25
  • Packing Group:III
  • Risk Phrases:R36/37/38
  • Dangerous goods sign: Xi
  • Hazardous Material transportation number:UN 3265 8/PG 2
  • Hazard Statement: H315,H319
  • Warning Statement: P305+P351+P338
  • Prompt:dangerous
  • PackingGroup:II
  • Risk Phrases: 36/38
  • Signal Word:Warning
  • TSCA:Yes
  • HazardClass:8

Chlorodiphenylmethane Customs Data

  • HS CODE:29036990
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Chlorodiphenylmethane Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IGET-5g
Benzene, 1,1'-(chloromethylene)bis-
90-99-3 95%
5g
$28.00 2025-03-01
A2B Chem LLC
AI60277-5g
Chlorodiphenylmethane
90-99-3 98%(GC)
5g
$17.00 2024-05-20
Aaron
AR00IGN5-5g
Benzene, 1,1'-(chloromethylene)bis-
90-99-3 95%
5g
$10.00 2025-02-28
abcr
AB402845-25 g
Chlorodiphenylmethane, 95%; .
90-99-3 95%
25g
€67.50 2023-04-25
Ambeed
A674425-5g
Benzhydryl Chloride
90-99-3 95%
5g
$6.0 2023-09-02
Apollo Scientific
OR72150-5g
Benzhydryl chloride
90-99-3
5g
£40.00 2025-02-20
Enamine
EN300-20926-0.05g
[chloro(phenyl)methyl]benzene
90-99-3 90%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
D751380-500g
Benzene, 1,1'-(chloromethylene)bis-
90-99-3 95%
500g
$180 2022-05-16
Fluorochem
075977-25g
Chlorodiphenylmethane
90-99-3 95%
25g
£13.00 2022-03-01
Life Chemicals
F0001-2208-0.25g
Chlorodiphenylmethane
90-99-3 95%+
0.25g
$18.0 2023-09-07

Chlorodiphenylmethane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Hydrochloric acid Solvents: Water ;  40 - 45 °C
Reference
Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents
Patil, Mahadev; Noonikara Poyil, Anurag; Joshi, Shrinivas D.; Patil, Shivaputra A.; Patil, Siddappa A.; et al, Bioorganic Chemistry, 2019, 92,

Synthetic Circuit 2

Reaction Conditions
Reference
Synthesis of azolylethyl benzhydryl ethers, analogs of diphenhydramine
Burdeinyi, M. L.; Popkov, S. V.; Kharchevnikova, M. V., Russian Chemical Bulletin, 2009, 58(5), 936-939

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dichloromethane ;  40 min, rt
Reference
Chlorination of Benzylic and Allylic Alcohols with Trimethylsilyl Chloride Enhanced by Natural Sodium Montmorillonite
Tandiary, Michael Andreas; Masui, Yoichi; Onaka, Makoto, Synlett, 2014, 25(18), 2639-2643

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole ,  Thionyl chloride Solvents: Dichloromethane
Reference
Thionyl chloride-benzotriazole in methylene chloride. A convenient solution for conversion of alcohols and carboxylic acids expeditiously into alkyl chlorides and acid chlorides by simple titration
Chaudhari, Sachin S.; Akamanchi, Krishnacharya G., Synlett, 1999, (11), 1763-1765

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Titanium tetrachloride ,  Ammonia borane Solvents: Diethyl ether ;  0 °C; 1 min, 0 °C; 0.5 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols
Ramachandran, P. Veeraraghavan ; Alawaed, Abdulkhaliq A.; Hamann, Henry J., Organic Letters, 2023, 25(25), 4650-4655

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Alkyl-oxygen fission in carboxylic esters. II. Derivatives of p-methoxybenzohydryl
Balfe, Michael P.; Doughty, Mark A.; Kenyon, Joseph; Poplett, Reginald, Journal of the Chemical Society, 1942, 605, 605-11

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 min, 100 °C
Reference
Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols
Borukhova, Svetlana; Noel, Timothy; Hessel, Volker, ChemSusChem, 2016, 9(1), 67-74

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  rt; 6 - 7 h, 40 - 45 °C
Reference
Stereoselective synthesis of (Z)-1-benzhydryl-4-cinnamylpiperazines via the Wittig reaction
Shivprakash, S.; Reddy, G. Chandrasekara, Synthetic Communications, 2014, 44(5), 600-609

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Selenium tetrachloride Solvents: Toluene
Reference
Selenium and tellurium tetrachlorides as reagents for the conversion of alcohols to alkyl chlorides and tellurium tetrachloride as a Lewis acid catalyst for aromatic alkylation
Yamauchi, Takayoshi; Hattori, Kaneaki; Mizutaki, Shoichi; Tamaki, Kentaro; Uemura, Sakae, Bulletin of the Chemical Society of Japan, 1986, 59(11), 3617-20

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ;  4 h, rt
Reference
Direct halogenation of alcohols with halosilanes under catalyst- and organic solvent-free reaction conditions
Ajvazi, Njomza; Stavber, Stojan, Tetrahedron Letters, 2016, 57(22), 2430-2433

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Triphenylphosphine oxide Solvents: Chloroform ;  5 min, rt
1.2 Reagents: Oxalyl chloride Solvents: Chloroform ;  7 h, rt
Reference
Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction
Denton, Ross M.; An, Jie; Adeniran, Beatrice; Blake, Alexander J.; Lewis, William; et al, Journal of Organic Chemistry, 2011, 76(16), 6749-6767

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Tin tetrachloride
Reference
A simple method for the conversion of adamantyl, benzyl and benzyhydryl alcohols to their corresponding bromides and chlorides and the transhalogenation of adamantyl, benzyl, benzhydryl and tertiary alkyl bromides and chlorides
Amrollah-Madjdabadi, A.; Pham, Tung N.; Ashby, E. C., Synthesis, 1989, (8), 614-16

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Calcium chloride Solvents: Water ;  rt; 4 h, 90 °C
Reference
A Novel Synthetic Approach to Diarylmethylpiperazine Drugs
Yu, Tian; Dong, Hongbo; Shi, Zheng; Cheng, Lijia; Guo, Xiaoheng; et al, Letters in Organic Chemistry, 2018, 15(6), 485-490

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Acetonitrile ;  16 h, reflux
Reference
Synthesis of New Camphor-Based Carbene Ligands and Their Application in a Copper-Catalyzed Michael Addition with B2Pin2
Koppenwallner, Maximilian; Rais, Eduard; Uzarewicz-Baig, Magdalena; Tabassum, Sobia; Gilani, Mazhar Amjad; et al, Synthesis, 2015, 47(6), 789-800

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Tributyltin chloride ;  4 h, 50 °C
Reference
Substitution reactions on carbon utilizing organotin reagents
Vartanian, Paul F., 1974, , ,

Chlorodiphenylmethane Raw materials

Chlorodiphenylmethane Preparation Products

Chlorodiphenylmethane Suppliers

TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:90-99-3)
MR./MRS.:LEI JING LI
Phone:15102714773
Email:1178380033@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:90-99-3)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:90-99-3)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

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